diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate
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Overview
Description
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is an organic compound with the molecular formula C9H15NO5. It is a derivative of malonic acid and is used as an intermediate in organic synthesis. This compound is known for its role in the synthesis of various pharmaceuticals and biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Nitrosation and Reduction Method
Step 1: Diethyl malonate is nitrosated using sodium nitrite and acetic acid to form diethyl oximidomalonate.
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Alternative Method
Step 1: Diethyl malonate is nitrosated and then reduced using ether as the extraction solvent.
Step 2: The reduction and acetylation are carried out directly to form the desired product.
Industrial Production Methods
Catalytic Hydrogenation: Diethyl oximidomalonate is hydrogenated using a palladium-carbon catalyst, followed by acetylation with acetic anhydride.
Phase Transfer Catalysis: Diethyl oximidomalonate is synthesized using phase transfer catalysis, followed by reduction and acetylation in acetic acid medium.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form simpler derivatives.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Zinc powder and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides and nucleophiles are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the synthesis of biologically active compounds and pharmaceuticals.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The compound exerts its effects through various chemical reactions, primarily involving its ester and amide functional groups. The molecular targets and pathways depend on the specific application and the derivatives formed from the compound.
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: Similar in structure but lacks the hydroxymethyl group.
Diethyl malonate: A simpler derivative without the acetamido and hydroxymethyl groups.
Diethyl oximidomalonate: An intermediate in the synthesis of 2-acetamido-2-(hydroxymethyl)propanedioic acid diethyl ester.
Uniqueness
diethyl 2-(acetylamino)-2-(hydroxymethyl)malonate is unique due to its combination of acetamido, hydroxymethyl, and ester functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical production.
Properties
CAS No. |
6267-40-9 |
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Molecular Formula |
C10H17NO6 |
Molecular Weight |
247.24 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-(hydroxymethyl)propanedioate |
InChI |
InChI=1S/C10H17NO6/c1-4-16-8(14)10(6-12,11-7(3)13)9(15)17-5-2/h12H,4-6H2,1-3H3,(H,11,13) |
InChI Key |
ZJJNFDMJQOSWEJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CO)(C(=O)OCC)NC(=O)C |
Canonical SMILES |
CCOC(=O)C(CO)(C(=O)OCC)NC(=O)C |
Key on ui other cas no. |
6267-40-9 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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